2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide” is a complex organic molecule . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C28H26N4O2S. It has a molecular weight of 482.6. The exact structure would require more specific information or a detailed structural analysis which is not provided in the available sources.Scientific Research Applications
- This compound has been investigated for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). HDAC inhibitors are known to induce epigenetic modifications affecting signaling networks, while PI3K inhibitors target cellular pathways important for cell proliferation, survival, and migration .
- Given its HDAC inhibitory functionality, this compound may play a role in epigenetic regulation. HDAC inhibitors alter gene expression by modifying histone acetylation patterns, potentially impacting cancer cell phenotype and growth .
- Although not extensively studied, compounds with HDAC inhibitory properties often exhibit anti-inflammatory effects. This compound’s dual inhibition could contribute to modulating inflammatory responses .
- HDAC inhibitors can influence immune responses by affecting gene expression in immune cells. This compound might impact immune cell function and cytokine production .
- HDAC inhibitors have shown promise in neurodegenerative disease research. They may enhance neuronal plasticity and protect against neurodegeneration .
- Some HDAC inhibitors exhibit antiviral properties. This compound’s dual inhibition could potentially impact viral replication or latency .
- PI3K inhibitors are relevant in metabolic disorders due to their role in insulin signaling and glucose homeostasis. This compound’s dual activity might influence metabolic pathways .
- PI3K signaling plays a role in cardiovascular health. Investigating whether this compound affects vascular function or cardiac remodeling could be valuable .
Cancer Treatment
Epigenetic Modulation
Anti-Inflammatory Potential
Immunomodulation
Neurodegenerative Diseases
Antiviral Activity
Metabolic Disorders
Cardiovascular Health
Mechanism of Action
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-18-12-14-21(15-13-18)17-29-26(33)19(2)35-28-31-23-11-7-6-10-22(23)25-30-24(27(34)32(25)28)16-20-8-4-3-5-9-20/h3-15,19,24H,16-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNAAMBCTZCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.